5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound featuring a triazole ring, a dimethoxyphenyl group, and an ethoxyphenyl group
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the dimethoxyphenyl and ethoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur sources. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole ring and aromatic groups enable it to bind to specific sites, modulating biological pathways. For example, it may inhibit enzyme activity or interfere with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
Dichloroaniline: Contains an aniline ring with chlorine substitutions, differing significantly in structure and properties.
Uniqueness
5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its combination of a triazole ring, dimethoxyphenyl, and ethoxyphenyl groups. This unique structure imparts specific chemical reactivity and potential biological activities not found in similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-26-15-8-6-5-7-14(15)12-20-23-18(21-22-19(23)27)13-9-10-16(24-2)17(11-13)25-3/h5-12H,4H2,1-3H3,(H,22,27)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCICUDQNUNKNKW-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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